Photooxidation Quantum Yield: DPDMI vs. DPI in Benzene
In a head-to-head study under identical self-sensitized photooxidation conditions, 5,6-Dimethyl-1,3-diphenyl-2-benzofuran (DPDMI) exhibited a dramatically different fluorescence quantum yield in benzene under oxygen-free conditions compared to its parent compound, 1,3-diphenylisobenzofuran (DPI). The fluorescence quantum yield (ΦF) of DPI was reported to be near unity (0.96), while that of DPDMI was measured at 0.123 [1]. This indicates that the dimethyl substitution significantly quenches the intrinsic fluorescence, altering the molecule's excited-state dynamics. Furthermore, the peroxidation quantum yield for DPDMI (ΦFO₂^h = 0.0089) was also found to be distinct from DPI (ΦFO₂^h = 0.0075), indicating a change in the efficiency of the photochemical reaction path [1].
| Evidence Dimension | Fluorescence Quantum Yield (ΦF) and Endoperoxide Formation Quantum Yield (ΦFO₂^h) under self-sensitized photooxidation |
|---|---|
| Target Compound Data | 5,6-Dimethyl-1,3-diphenyl-2-benzofuran (DPDMI): ΦF = 0.123; ΦFO₂^h = 0.0089 |
| Comparator Or Baseline | 1,3-Diphenylisobenzofuran (DPI/DPBF): ΦF = 0.96; ΦFO₂^h = 0.0075 |
| Quantified Difference | ΦF reduced by ~87.2% (from 0.96 to 0.123); ΦFO₂^h increased by ~18.7% (from 0.0075 to 0.0089) |
| Conditions | Benzene solution at 25°C, under 404 nm excitation for self-sensitized photooxidation (Olmsted & Akashah, 1973) |
Why This Matters
For scientists using isobenzofurans as fluorescent probes for reactive oxygen species (e.g., singlet oxygen), the 87% reduction in intrinsic fluorescence quantum yield means the compound will require significantly higher loading or more sensitive detection when used as a turn-off probe, directly impacting LOD/LOQ and procurement specifications.
- [1] Olmsted III, J., & Akashah, T. (1973). Photooxidation of isobenzofurans. A dual mechanism process. Journal of the American Chemical Society, 95(19), 6211-6215. View Source
